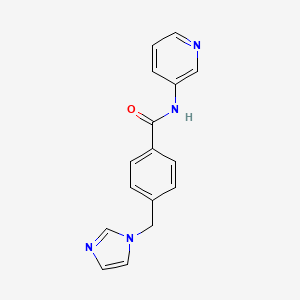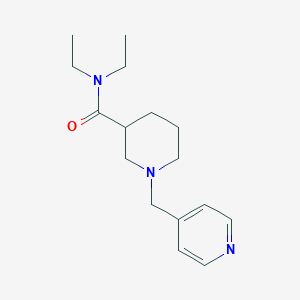![molecular formula C20H28N4O2 B5964966 N-[2-(4-ethyl-1-piperazinyl)propyl]-5-(4-methylphenyl)-3-isoxazolecarboxamide](/img/structure/B5964966.png)
N-[2-(4-ethyl-1-piperazinyl)propyl]-5-(4-methylphenyl)-3-isoxazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-ethyl-1-piperazinyl)propyl]-5-(4-methylphenyl)-3-isoxazolecarboxamide, commonly known as GSK3β inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-[2-(4-ethyl-1-piperazinyl)propyl]-5-(4-methylphenyl)-3-isoxazolecarboxamide involves the inhibition of GSK3β, which leads to the modulation of various cellular processes. GSK3β is involved in the phosphorylation of tau protein, which is a hallmark of Alzheimer's disease. Inhibition of GSK3β has been shown to reduce tau phosphorylation and improve cognitive function in animal models of Alzheimer's disease. Additionally, N-[2-(4-ethyl-1-piperazinyl)propyl]-5-(4-methylphenyl)-3-isoxazolecarboxamide has been found to improve insulin signaling by inhibiting GSK3β, which may have therapeutic implications in diabetes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-(4-ethyl-1-piperazinyl)propyl]-5-(4-methylphenyl)-3-isoxazolecarboxamide have been extensively studied. In animal models, it has been found to improve cognitive function, reduce inflammation, and improve insulin sensitivity. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and apoptosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[2-(4-ethyl-1-piperazinyl)propyl]-5-(4-methylphenyl)-3-isoxazolecarboxamide in lab experiments is its specificity for GSK3β inhibition. Additionally, it has been found to be well-tolerated in animal models, indicating its potential for clinical use. However, one of the limitations of this compound is its low solubility in water, which may pose challenges in its administration in vivo.
Future Directions
The potential therapeutic applications of N-[2-(4-ethyl-1-piperazinyl)propyl]-5-(4-methylphenyl)-3-isoxazolecarboxamide are vast, and there are several future directions for research in this area. One potential direction is the investigation of its therapeutic potential in other neurodegenerative diseases such as Parkinson's disease. Additionally, its potential for use in cancer therapy is currently being explored. Furthermore, the development of more water-soluble derivatives of this compound may improve its clinical use.
Conclusion:
In conclusion, N-[2-(4-ethyl-1-piperazinyl)propyl]-5-(4-methylphenyl)-3-isoxazolecarboxamide is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its specificity for GSK3β inhibition and its well-tolerated nature in animal models make it a promising candidate for clinical use. Further research in this area may uncover new therapeutic applications and improve our understanding of the mechanisms underlying various diseases.
Synthesis Methods
The synthesis of N-[2-(4-ethyl-1-piperazinyl)propyl]-5-(4-methylphenyl)-3-isoxazolecarboxamide involves a multi-step process that includes the reaction of 4-methylbenzaldehyde with ethyl 2-bromoacetate, followed by the formation of the corresponding acid and then the coupling with 4-ethylpiperazine. The final step involves the reaction of the resulting compound with isoxazole-3-carboxylic acid chloride to form the desired product.
Scientific Research Applications
N-[2-(4-ethyl-1-piperazinyl)propyl]-5-(4-methylphenyl)-3-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, bipolar disorder, and diabetes. It has been found to inhibit glycogen synthase kinase-3β (GSK3β), an enzyme that plays a crucial role in various cellular processes, including neurodegeneration, inflammation, and insulin signaling.
properties
IUPAC Name |
N-[2-(4-ethylpiperazin-1-yl)propyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O2/c1-4-23-9-11-24(12-10-23)16(3)14-21-20(25)18-13-19(26-22-18)17-7-5-15(2)6-8-17/h5-8,13,16H,4,9-12,14H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBRYZPSRYXIPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(C)CNC(=O)C2=NOC(=C2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(5-chloro-2-methylphenyl)-4-[(4-cyclohexylphenyl)sulfonyl]piperazine](/img/structure/B5964888.png)
![N-(tert-butyl)-5-{1-[(3-methyl-5-isoxazolyl)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B5964892.png)

![{3-(3-chlorobenzyl)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-3-piperidinyl}methanol](/img/structure/B5964906.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5964911.png)


![3-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]-6-(2-methylphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5964928.png)
![5,5-dimethyl-2-{1-[(3-nitrophenyl)amino]butylidene}-1,3-cyclohexanedione](/img/structure/B5964937.png)
![4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5964941.png)

![1-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]-2-morpholin-4-ylethanol](/img/structure/B5964947.png)
![N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-methyl-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanamide](/img/structure/B5964950.png)
![dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(3-hydroxy-4-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B5964971.png)